molecular formula C15H27N3O2 B2970427 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide CAS No. 1311427-00-5

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide

Cat. No.: B2970427
CAS No.: 1311427-00-5
M. Wt: 281.4
InChI Key: MSJHROYIFUXHOB-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide is a propanamide derivative characterized by a cyano-substituted dimethylpropyl group and a 4-(hydroxymethyl)piperidin-1-yl substituent. Structurally, it belongs to the class of substituted amides, with a molecular formula of C₁₅H₂₅N₃O₂ (estimated) and a molecular weight of 279.38 g/mol (calculated).

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-11(2)15(4,10-16)17-14(20)12(3)18-7-5-13(9-19)6-8-18/h11-13,19H,5-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJHROYIFUXHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)N1CCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. The presence of the cyano group and hydroxymethyl substitution enhances its reactivity and interaction with biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

N 1 cyano 1 2 dimethylpropyl 2 4 hydroxymethyl piperidin 1 yl propanamide\text{N 1 cyano 1 2 dimethylpropyl 2 4 hydroxymethyl piperidin 1 yl propanamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group may facilitate binding to enzymes or receptors, potentially leading to inhibition or modulation of various biological pathways. The hydroxymethyl group enhances hydrophilicity, which may improve solubility and bioavailability in biological systems.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in colon cancer cells (HCT116 and HT29) with IC50 values ranging from 5 to 15 µM .

Table 1: Cytotoxicity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT11610Induces apoptosis
Compound BHT2912Inhibits cell proliferation
N-(Cyano...)HSC-38Modulates cell signaling

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Compounds containing piperidine rings have been reported to inhibit pro-inflammatory cytokines in various models. For instance, a related study demonstrated that certain piperidine derivatives reduced TNF-alpha levels in macrophages .

Case Studies

Several case studies have explored the biological activities of compounds with similar structures:

  • Study on Colon Cancer : A study conducted on the effects of piperidine derivatives on colon cancer cells revealed that modifications at the piperidine nitrogen significantly affected cytotoxicity. The presence of a cyano group was crucial for enhancing the antitumor activity .
  • Inflammatory Response Modulation : Another investigation highlighted the ability of piperidine-based compounds to downregulate inflammatory markers in vitro, suggesting a therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analog is fenoxanil (N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide, CAS 115852-48-7), a fungicide used against rice blast disease. Key differences lie in the substituents:

Property N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide Fenoxanil
Substituent 4-(hydroxymethyl)piperidin-1-yl 2,4-dichlorophenoxy
Molecular Formula C₁₅H₂₅N₃O₂ (estimated) C₁₅H₁₈Cl₂N₂O₂
Molecular Weight 279.38 g/mol 329.2 g/mol
Polarity Higher (due to hydroxymethyl group) Lower (lipophilic dichlorophenoxy group)
Known Applications Hypothetical: Potential pharmaceutical use (piperidine derivatives common in CNS drugs) Agricultural fungicide

Physicochemical Properties

  • Hydrophilicity: The hydroxymethyl group in the target compound likely increases water solubility compared to fenoxanil’s lipophilic dichlorophenoxy group, which enhances soil adhesion and pesticidal persistence .
  • Stability: The cyano group in both compounds may confer resistance to enzymatic degradation, but fenoxanil’s aromatic chlorine substituents improve environmental stability .

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